
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dihydroxyphenyl group, a hydroxydecan chain, and an acetate ester, making it a molecule of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the dihydroxyphenyl intermediate, followed by the introduction of the hydroxydecan chain through a series of coupling reactions. The final step involves esterification to form the acetate group. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydroxy groups can be reduced to form corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The hydroxydecan chain may interact with lipid membranes, influencing membrane fluidity and signaling pathways. The acetate group can be hydrolyzed to release active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
Uniqueness
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
190077-93-1 |
|---|---|
Fórmula molecular |
C18H28O5 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[(3S,5S)-1-(3,4-dihydroxyphenyl)-5-hydroxydecan-3-yl] acetate |
InChI |
InChI=1S/C18H28O5/c1-3-4-5-6-15(20)12-16(23-13(2)19)9-7-14-8-10-17(21)18(22)11-14/h8,10-11,15-16,20-22H,3-7,9,12H2,1-2H3/t15-,16-/m0/s1 |
Clave InChI |
JPUXDLCFGTYTMV-HOTGVXAUSA-N |
SMILES isomérico |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
SMILES canónico |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



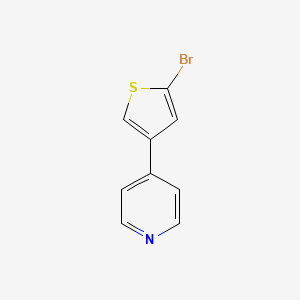

![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)

![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
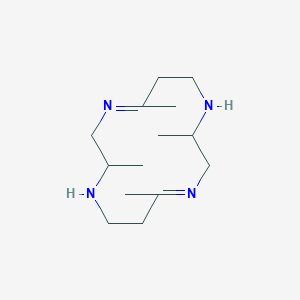
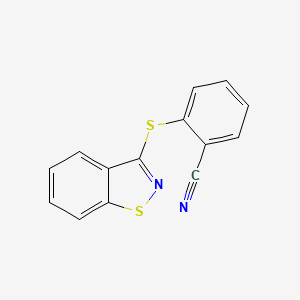
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
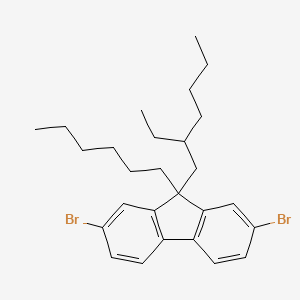

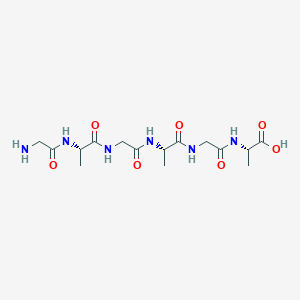

![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
